

sulfamonomethoxine mechanism of action

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Compound Focus: Sulfamonomethoxine

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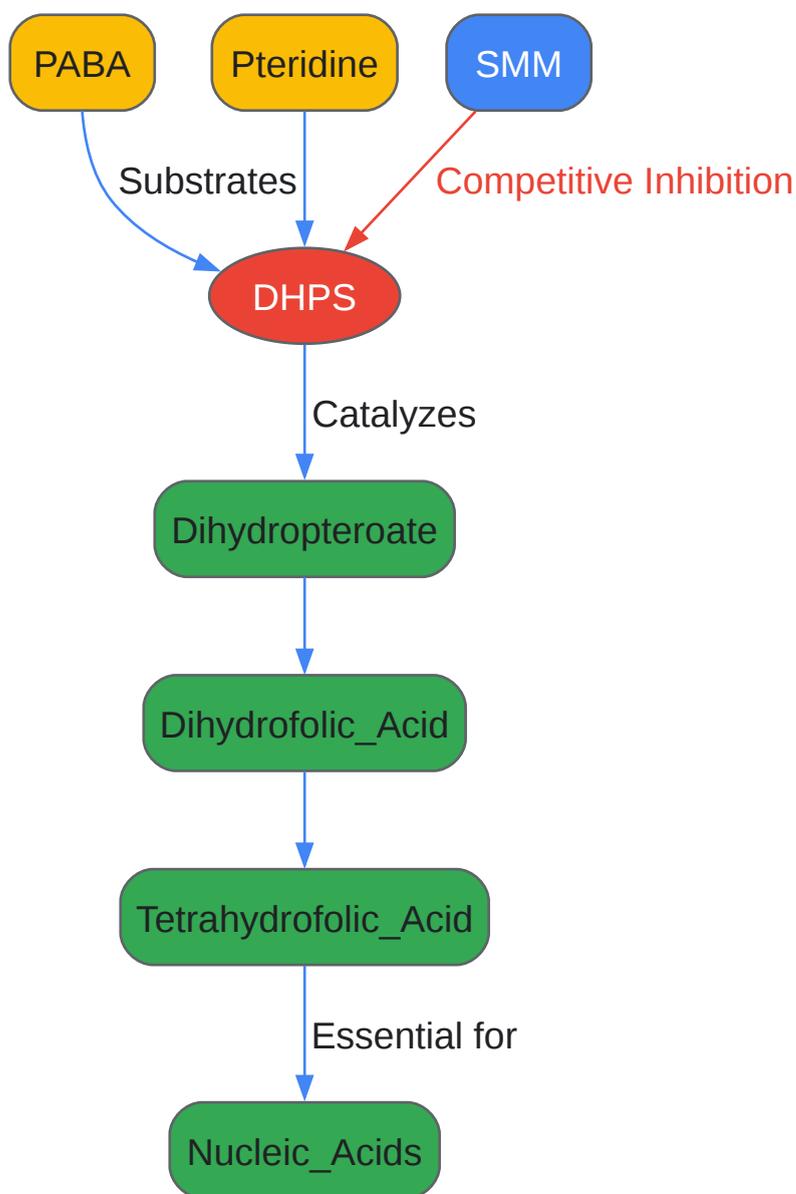
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Core Antibacterial Mechanism

Sulfamonomethoxine exerts its primary antibacterial effect by inhibiting the synthesis of tetrahydrofolic acid, an essential cofactor for bacterial growth and reproduction [1] [2].

- **Molecular Target:** The drug competitively inhibits the enzyme **dihydropteroate synthase (DHPS)** [2].
- **Mechanism:** SMM is structurally analogous to **para-aminobenzoic acid (PABA)**. It competes with PABA for the active site of DHPS, preventing the incorporation of PABA into dihydropteroic acid [2].
- **Cellular Consequence:** This inhibition halts the production of tetrahydrofolic acid, which is required for the synthesis of purines, pyrimidines, and amino acids. The result is a **bacteriostatic** effect, meaning bacterial growth is suppressed [2].

The following diagram illustrates this folic acid synthesis pathway and SMM's role in inhibiting it.



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Emerging Immunomodulatory Mechanism

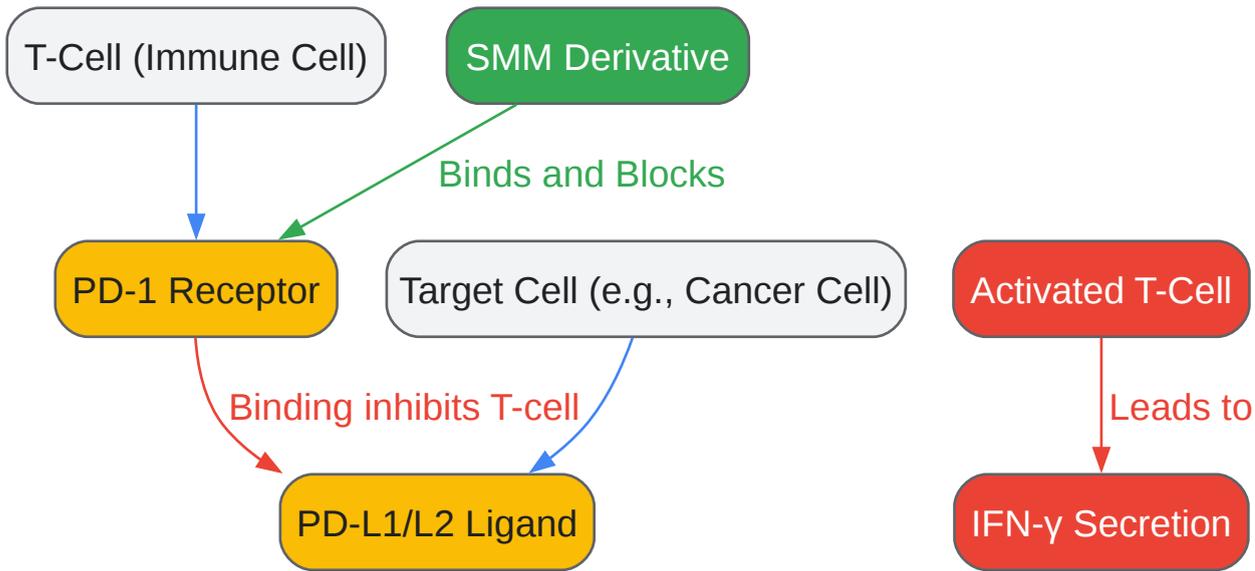
Recent research has identified SMM and its derivatives as a novel class of **small-molecule inhibitors of the PD-1 immune checkpoint pathway** [3]. This activity is distinct from its antibacterial action.

- **Molecular Target:** SMM derivatives disrupt the interaction between the programmed cell death protein 1 (**PD-1**) on immune cells and its ligands (**PD-L1/PD-L2**) on cancer or other cells [3].
- **Mechanism:** The compounds bind to PD-1, likely through **hydrogen bonds** with amino acids like Thr76 and Asn68, and **van der Waals forces** that occupy a hydrophobic center in the protein. This

binding prevents PD-1 from engaging with PD-L1/PD-L2 [3].

- **Immunological Consequence:** By blocking this "off" signal, the inhibitors restore T-cell activation and effector functions, such as proliferation and **secretion of interferon-gamma (IFN- γ)** [3].

The diagram below outlines the logic of how SMM derivatives modulate this immune signaling pathway.



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Quantitative Data & Experimental Insights

For research and development purposes, the quantitative data and experimental contexts from the literature are crucial.

1. Immunomodulatory Activity of SMM Derivatives The table below summarizes key quantitative findings from studies on SMM-based PD-1/PD-L1 pathway inhibitors [3].

Compound ID / Type	Experimental Assay	Key Metric (EC50 or Inhibitory %)	Significance / Role in SAR
Sulfonamides (e.g., SMM)	IFN- γ Rescue (in vitro)	>400 nM (reported for early compounds)	First discovered small-molecule PD-1 inhibitors; act as lead compounds.

Compound ID / Type	Experimental Assay	Key Metric (EC50 or Inhibitory %)	Significance / Role in SAR
AAPDs (Derived from SMM)	IFN- γ Rescue (in vitro)	~33-110 nM (against PD-L1)	Demonstrates significant improvement in potency from lead optimization.
Compound 39 (Best in class)	HTRF Binding Assay	43% inhibition (at specified concentration)	Hydrophobic substituents and electron-withdrawing groups enhance activity.

2. Key Experimental Protocols To evaluate the immunomodulatory activity of SMM-derived compounds, researchers typically employ the following methodologies [3]:

- **T-Cell Activation Assay:** This is a core functional assay. A co-culture system is established with T-cells and reporter cells expressing PD-L1. The rescue of T-cell function upon addition of the SMM derivative is quantified by measuring the amount of **Interferon-gamma (IFN- γ)** secreted into the culture medium using ELISA or similar techniques. The concentration of compound that gives a half-maximal response is reported as the **EC50** [3].
- **HTRF Binding Assay:** Homogeneous Time-Resolved Fluorescence (HTRF) is used to directly measure the compound's ability to disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1. The "Inhibitory percentage" at a fixed compound concentration (e.g., 10 μ M) is a standard output, allowing for the comparison of different compounds' binding efficacy [3].

Research Implications and Future Directions

The dual functionality of SMM presents unique opportunities.

- **Antibiotic Stewardship:** Understanding its classical mechanism is vital for combating bacterial resistance, which can arise from altered DHPS or increased PABA production [2].
- **Drug Repurposing for Immuno-oncology:** The discovery of its PD-1 inhibitory activity opens a promising path for developing **orally available small-molecule immunotherapies** as alternatives to biologic antibodies [3]. Future work involves further structural optimization of SMM derivatives to improve their potency and drug-like properties.

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